molecular formula C17H22N4O2S B2603809 N-(2-methoxyphenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide CAS No. 1327218-30-3

N-(2-methoxyphenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide

Cat. No.: B2603809
CAS No.: 1327218-30-3
M. Wt: 346.45
InChI Key: NOTXIFQSPAQHFR-UHFFFAOYSA-N
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Description

This compound features a 2-methoxyphenyl group attached to an acetamide backbone, which is further linked to a piperidine ring substituted with a 5-methyl-1,3,4-thiadiazol-2-yl moiety. Its design combines a lipophilic aromatic system (2-methoxyphenyl), a hydrogen-bonding acetamide group, and a heterocyclic thiadiazole-piperidine framework, which is common in antimicrobial, anticancer, and enzyme-inhibiting agents .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-12-19-20-17(24-12)13-7-9-21(10-8-13)11-16(22)18-14-5-3-4-6-15(14)23-2/h3-6,13H,7-11H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTXIFQSPAQHFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCN(CC2)CC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with carbon disulfide and an alkylating agent under basic conditions.

    Piperidine Derivative Synthesis: The piperidine ring is often introduced through a nucleophilic substitution reaction involving a halogenated precursor and a piperidine derivative.

    Coupling Reactions: The final step involves coupling the methoxyphenyl group with the piperidine-thiadiazole intermediate using an acylation reaction. This step typically requires the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The thiadiazole ring can be reduced under specific conditions to yield different sulfur-containing derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Sulfur-containing derivatives with altered oxidation states.

    Substitution: Functionalized piperidine derivatives with various substituents.

Scientific Research Applications

N-(2-methoxyphenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural and Functional Differences

Compound Name (Reference) Thiadiazole Substituent Acetamide Substituent Heterocycle Notable Properties
Target Compound 5-Methyl 2-Methoxyphenyl Piperidine Balanced lipophilicity, untested bioactivity
5q () 5-(2-Methoxyphenyl) Benzo[d]oxazol-2-ylthio N/A Enhanced π-π interactions
Compound 31 () 5-(3-Methoxybenzylthio) 4-(Trifluoromethyl)Phenyl N/A High lipophilicity, cytotoxic
ASN90 () 5-(Benzo[d][1,3]dioxol-5-yl) Piperazine-linked Piperazine O-GlcNAcase inhibition

Biological Activity

N-(2-methoxyphenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide is a compound that incorporates a 1,3,4-thiadiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound through various studies and findings.

Antimicrobial Properties

  • Thiadiazole Derivatives : The 1,3,4-thiadiazole ring is recognized for its broad spectrum of biological activities, including antimicrobial effects. Several studies have demonstrated that derivatives of thiadiazoles exhibit significant antibacterial and antifungal properties. For instance, some derivatives have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
  • Case Study Results :
    • A study reported that certain thiadiazole derivatives had Minimum Inhibitory Concentration (MIC) values ranging from 32.6 μg/mL to 47.5 μg/mL against various bacterial strains, indicating promising antimicrobial potential .
    • Specific compounds demonstrated zones of inhibition between 15–19 mm against Salmonella typhi and E. coli at concentrations of 500 μg/disk .

The biological activity of thiadiazole derivatives is often attributed to their ability to interact with microbial enzymes and disrupt cellular functions. The introduction of various substituents on the thiadiazole ring can enhance these interactions, leading to improved efficacy against pathogens .

Anti-inflammatory and Analgesic Effects

In addition to antimicrobial properties, compounds containing the thiadiazole moiety have also been investigated for their anti-inflammatory and analgesic effects. Research indicates that these compounds may inhibit inflammatory mediators, providing a potential therapeutic avenue for pain management .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by its structural components:

Structural Component Effect on Activity
Thiadiazole RingBroad-spectrum antimicrobial activity
Piperidine MoietyEnhances interaction with biological targets
Methoxy GroupModifies lipophilicity and solubility

The combination of these structural elements contributes to the compound's overall biological profile.

Q & A

Q. What are the standard synthetic routes for preparing N-(2-methoxyphenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide?

The synthesis typically involves multi-step pathways:

  • Step 1: Formation of the 1,3,4-thiadiazole ring via cyclization of thiosemicarbazide derivatives under acidic conditions.
  • Step 2: Functionalization of the piperidine ring, often through nucleophilic substitution or coupling reactions.
  • Step 3: Acetamide coupling via reaction of activated carboxylic acid derivatives (e.g., chloroacetyl chloride) with the 2-methoxyphenylamine group. Key reagents include sodium hydride (for deprotonation) and dimethylformamide (DMF) as a solvent. Reaction progress is monitored using TLC and NMR .

Q. What spectroscopic methods are essential for structural confirmation of this compound?

  • NMR Spectroscopy: 1^1H and 13^13C NMR are used to confirm the integration of aromatic protons (e.g., 2-methoxyphenyl) and the acetamide backbone.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy: Identifies functional groups like C=O (amide I band) and C-O (methoxy group) .

Q. How can researchers assess the purity of this compound post-synthesis?

  • HPLC: Reverse-phase chromatography with UV detection at 254 nm is standard.
  • Melting Point Analysis: Consistency with literature values indicates purity.
  • Elemental Analysis: Validates C, H, N, and S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What strategies can resolve low yields in the final acetamide coupling step?

  • Optimize Reaction Conditions: Increase equivalents of coupling agents (e.g., HATU) or use microwave-assisted synthesis to enhance reactivity.
  • Solvent Screening: Test polar aprotic solvents like DMF vs. dichloromethane (DCM) to improve solubility.
  • Catalyst Addition: Use DMAP (4-dimethylaminopyridine) to accelerate acylation .

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be addressed?

  • Variable Temperature (VT) NMR: Resolve dynamic effects caused by rotational barriers in the piperidine or thiadiazole moieties.
  • 2D NMR Techniques: Use HSQC or NOESY to assign overlapping signals and confirm spatial proximity of protons.
  • Computational Modeling: Compare experimental shifts with DFT-calculated chemical shifts .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Enzyme Inhibition Assays: Target enzymes (e.g., kinases or proteases) using fluorescence-based or colorimetric methods (e.g., ADP-Glo™ for kinases).
  • Cellular Uptake Studies: Use fluorescent analogs or radiolabeled compounds to assess membrane permeability.
  • SAR Studies: Modify the methoxyphenyl or thiadiazole groups and compare IC50_{50} values to identify critical pharmacophores .

Experimental Design & Data Analysis

Q. How to design a stability study under varying pH and temperature conditions?

  • pH Stability: Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC analysis.
  • Thermal Stability: Use thermogravimetric analysis (TGA) or isothermal stress testing (40–80°C).
  • Light Sensitivity: Expose to UV-Vis light (300–800 nm) and monitor degradation via UV spectroscopy .

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays?

  • Nonlinear Regression: Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50_{50}/IC50_{50}.
  • ANOVA with Tukey’s Post Hoc Test: Compare multiple compound variants or concentrations.
  • Principal Component Analysis (PCA): Identify key structural features correlating with activity .

Advanced Mechanistic Questions

Q. How can computational tools predict the binding mode of this compound to a target protein?

  • Molecular Docking (AutoDock Vina): Simulate interactions between the thiadiazole/piperidine groups and active-site residues.
  • Molecular Dynamics (MD) Simulations: Assess binding stability over 100 ns trajectories using AMBER or GROMACS.
  • Free Energy Perturbation (FEP): Quantify binding affinity changes upon structural modifications .

Q. What experimental approaches validate hypothesized metabolic pathways?

  • Liver Microsome Assays: Incubate with NADPH and analyze metabolites via LC-MS/MS.
  • Isotope Labeling: Use 14^{14}C-labeled acetamide to track metabolic cleavage.
  • CYP450 Inhibition Studies: Identify cytochrome P450 isoforms involved using recombinant enzymes .

Data Contradiction & Troubleshooting

Q. How to address discrepancies between computational predictions and experimental bioactivity results?

  • Re-evaluate Force Field Parameters: Ensure partial charges and torsional terms for the thiadiazole ring are accurate.
  • Check Protonation States: Use pKa prediction tools (e.g., MarvinSketch) to model ionization at physiological pH.
  • Experimental Replicates: Repeat assays to rule out technical variability .

Q. What steps mitigate batch-to-batch variability in synthetic yields?

  • Strict Moisture Control: Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., thiadiazole formation).
  • Quality Control of Intermediates: Characterize intermediates (e.g., piperidine-thiadiazole precursor) via 1^1H NMR before proceeding.
  • Automated Reaction Monitoring: Employ PAT (Process Analytical Technology) tools like ReactIR for real-time feedback .

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